8-Epi-prostaglandin F2α (8-epi-PGF2α), also known as 8-isoprostane, is a bioactive molecule belonging to the F2-isoprostane family. [] Unlike classical prostaglandins synthesized through enzymatic pathways, 8-epi-PGF2α is primarily generated via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. [, , ] This process occurs both in vitro and in vivo, independent of cyclooxygenase (COX) enzymes. [, ] 8-Epi-PGF2α serves as a reliable biomarker of oxidative stress and lipid peroxidation in biological systems. [, , , ] Its presence has been detected in various biological samples, including plasma, urine, and saliva. [, , ] Elevated levels of 8-epi-PGF2α are associated with a range of pathological conditions, including cardiovascular disease, diabetes, preeclampsia, and neurodegenerative disorders, highlighting its role as a potential therapeutic target. [, , , , , , , , , , , ]
8-Epi-prostaglandin F2alpha is primarily synthesized in vivo through oxidative stress mechanisms involving reactive oxygen species. It is classified as an isoprostane, which are prostaglandin-like compounds formed independently of cyclooxygenase enzymes. This compound has been identified in various biological systems, including human platelets and endothelial cells, indicating its widespread presence and potential roles in human physiology and disease processes .
The synthesis of 8-Epi-prostaglandin F2alpha occurs via two primary pathways:
The molecular structure of 8-Epi-prostaglandin F2alpha can be described as follows:
The stereochemistry at the C-8 position differentiates it from other prostaglandins, contributing to its unique biological properties .
8-Epi-prostaglandin F2alpha participates in several chemical reactions that are crucial for its biological functions:
The mechanism of action of 8-Epi-prostaglandin F2alpha involves several pathways:
The physical and chemical properties of 8-Epi-prostaglandin F2alpha include:
The scientific applications of 8-Epi-prostaglandin F2alpha are diverse:
8-epi-PGF2α is uniquely generated through both enzymatic and non-enzymatic pathways. The enzymatic route involves prostaglandin-endoperoxide synthases (PGHS), including constitutive COX-1 and inducible COX-2 isoforms. In human monocytes, COX-2 induction by stimuli like lipopolysaccharide or phorbol esters significantly increases 8-epi-PGF2α production, which is suppressible by dexamethasone or selective COX-2 inhibitors (e.g., L-745,337) [1] [5]. Platelets predominantly utilize COX-1, where aspirin inhibits 8-epi-PGF2α synthesis during activation by subthreshold collagen or thrombin [3] [10]. Enzymatic formation exhibits substrate selectivity, as 8-epi-PGF2α is a minor product of COX-1 compared to thromboxane B2, but a major product of COX-2 [1] [5].
Non-enzymatic 8-epi-PGF2α formation occurs via free radical-mediated peroxidation of arachidonic acid esterified in phospholipids. This process generates four F2-isoprostane regioisomers, with 8-epi-PGF2α being one component. Radical-dependent production is prominent in settings like zymosan-stimulated monocytes incubated with low-density lipoprotein (LDL), where it coincides with thiobarbituric acid-reactive substances (TBARS) and lipid hydroperoxides. Antioxidants (e.g., superoxide dismutase, butylated hydroxytoluene) abolish this pathway but not COX-2-derived synthesis [1] [10].
Chemical lipid peroxidation (CLP) involves reactive oxygen species (ROS) attacking arachidonic acid, leading to stereorandom cyclization. Unlike enzymatic synthesis, CLP produces racemic 8-epi-PGF2α and other F2-isoprostanes. The 8-epi-PGF2α/PGF2α ratio discriminates between pathways: a ratio >1 indicates predominant CLP, while <1 suggests enzymatic dominance. In human plasma, >99% of 8-epi-PGF2α originates from CLP, whereas in rats exposed to CCl4, enzymatic contributions reach 44% at lower doses [2] [6] [8].
Table 1: Comparative Features of 8-epi-PGF2α Formation Pathways
Feature | COX-Dependent Pathway | Radical-Catalyzed Pathway |
---|---|---|
Primary Triggers | Inflammatory cytokines, LPS | Oxidized LDL, ROS generators |
Key Inhibitors | Aspirin, COX-2 inhibitors | Antioxidants (e.g., SOD, BHT) |
Stereospecificity | Chiral (predominantly 15S) | Racemic mixture |
Major F2-IsoPs Formed | 8-epi-PGF2α only | Multiple isomers |
Contribution in Humans | <1% (plasma) | >99% (plasma) |
Rat renal glomeruli produce 8-epi-PGF2α through a radical-independent mechanism involving unidentified enzymatic pathways. This production is unaffected by antioxidants but suppressed by COX inhibitors, indicating a unique biosynthetic route distinct from classical ROS-dependent peroxidation [9]. The kidney also contributes to 8-epi-PGF2α metabolism, generating β-oxidation products like 2,3-dinor-5,6-dihydro-8-epi-PGF2α, which serve as urinary biomarkers of systemic oxidative stress [9].
Vascular 8-epi-PGF2α synthesis occurs primarily in monocytes/macrophages and endothelial cells. Induced COX-2 in monocytes produces 8-epi-PGF2α during inflammation, while LDL oxidation in atherosclerotic plaques drives radical-mediated formation [1] [10]. Platelets generate 8-epi-PGF2α via COX-1 during activation, amplifying thromboxane receptor signaling and potentiating vasoconstriction [3] [5]. This platelet-derived synthesis is clinically significant, as serum from healthy volunteers contains aspirin-suppressible 8-epi-PGF2α [3].
Table 2: Tissue-Specific 8-epi-PGF2α Biosynthesis
Tissue/Cell Type | Primary Pathway | Stimuli/Regulators | Functional Implications |
---|---|---|---|
Renal Glomeruli | Radical-independent enzymatic | Angiotensin II, COX inhibitors | Modulates sodium transport |
Monocytes/Macrophages | COX-2-dependent | LPS, PMA, cytokines | Inflammation amplification |
Platelets | COX-1-dependent | Collagen, thrombin, AA | Thrombosis potentiation |
Vascular Endothelium | Radical-dependent | Oxidized LDL, hyperglycemia | Endothelial dysfunction |
8-epi-PGF2α is a stereoisomer of prostaglandin F2α (PGF2α), differing only in the cis orientation of the C8-C9 bond (vs. trans in PGF2α) [2] [6]. This minor structural variation confers significant functional divergence:
8-epi-PGF2α exhibits greater metabolic stability than classical prostaglandins due to resistance to 15-hydroxyprostaglandin dehydrogenase. Its plasma half-life (∼5–8 min) exceeds PGF2α (∼1–2 min), facilitating accumulation in pathological states [9]. Urinary metabolites include 2,3-dinor-8-epi-PGF2α and 2,3-dinor-5,6-dihydro-8-epi-PGF2α, which correlate with systemic oxidative stress [9]. Notably, plasma 8-epi-PGF2α is predominantly protein-bound (∼90%), prolonging its bioactivity compared to freely circulating PGF2α [6] [8].
Table 3: Structural and Metabolic Comparison with PGF2α
Parameter | 8-epi-PGF2α | PGF2α |
---|---|---|
C8-C9 Bond Orientation | cis | trans |
Primary Receptor | Thromboxane (TP) receptor | Prostaglandin F (FP) receptor |
Vasoconstrictive EC50 | 0.3–1.0 nM | >100 nM |
Major Urinary Metabolite | 2,3-dinor-5,6-dihydro derivative | 15-keto-13,14-dihydro derivative |
Plasma Half-life | 5–8 minutes | 1–2 minutes |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5